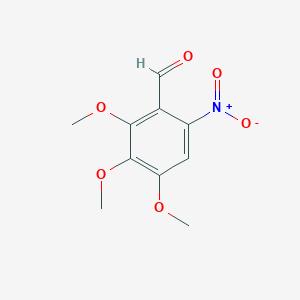

2,3,4-Trimethoxy-6-nitrobenzaldehyde

Description

Properties

IUPAC Name |

2,3,4-trimethoxy-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARDBXITMSPPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40488308 | |

| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52978-83-3 | |

| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trimethoxy-6-nitrobenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2,3,4-Trimethoxy-6-nitrobenzaldehyde. It covers the compound's core properties, synthesis, applications, and analytical characterization, providing field-proven insights and methodologies.

Core Chemical Identity and Properties

This compound is a polysubstituted aromatic aldehyde. The presence of three methoxy groups and a nitro group on the benzaldehyde scaffold makes it a valuable and reactive intermediate in organic synthesis. The electron-withdrawing nature of both the aldehyde and nitro groups significantly influences the reactivity of the aromatic ring.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 52978-83-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₆ | [1][2] |

| Molecular Weight | 241.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Nitro-2,3,4-trimethoxybenzaldehyde, Benzaldehyde, 2,3,4-trimethoxy-6-nitro- | [2] |

| InChIKey | BARDBXITMSPPQC-UHFFFAOYSA-N | [2] |

| SMILES | COC1=C(C(=C(C(=C1)[O-])C=O)OC)OC | [2] |

| Appearance | Solid (Specific color and form data not widely available) |

| Melting/Boiling Point | Data not available in cited sources. | |

Synthesis Protocol: Nitration of 2,3,4-Trimethoxybenzaldehyde

The most direct route to this compound is through the electrophilic nitration of its precursor, 2,3,4-Trimethoxybenzaldehyde. The methoxy groups are strongly activating, ortho-, para-directing groups, while the aldehyde is a deactivating, meta-directing group. The substitution pattern of the final product is a result of the interplay of these electronic effects.

Causality in Experimental Design

The choice of reagents and conditions is critical for achieving selective mono-nitration and preventing unwanted side reactions or over-nitration.

-

Nitrating Agent : A mixture of nitric acid and a milder acidic solvent like acetic acid is used.[6] This provides a controlled source of the nitronium ion (NO₂⁺) while avoiding the harsh conditions of mixed nitric and sulfuric acids, which could lead to oxidation of the aldehyde or demethylation of the methoxy groups.

-

Temperature Control : The reaction temperature must be kept low (below 20°C).[6] Electrophilic aromatic substitution is an exothermic process, and the starting material is highly activated. Low temperatures are essential to control the reaction rate, enhance regioselectivity, and minimize the formation of byproducts.

Step-by-Step Laboratory Protocol

This protocol is adapted from established methodologies for the nitration of activated aromatic systems.[6]

-

Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a mixture of nitric acid (70 mL) and acetic acid (35 mL). Cool the mixture in an ice bath to below 10°C.

-

Substrate Addition : Slowly add 2,3,4-Trimethoxybenzaldehyde (5.65 grams, 20.7 millimoles) to the cooled acid mixture over a period of 1 hour. It is critical to monitor the internal temperature and ensure it remains below 20°C throughout the addition.[6]

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir for an additional 10 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane).

-

Workup and Quenching : Pour the reaction mixture into a beaker containing 350 mL of an ice-water slurry with vigorous stirring. This quenches the reaction and precipitates the crude product.[6]

-

Isolation : The resulting suspension should be kept in a dark environment. Separate the organic layer and extract the aqueous layer with a suitable solvent like chloroform (CHCl₃) or ethyl acetate.[6]

-

Purification : Combine the organic layers and dry over an anhydrous salt such as magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure. The resulting residue can be further purified by precipitation or recrystallization from a solvent like n-hexane to yield the final product, this compound.[6]

Caption: Synthesis workflow for this compound.

Core Applications in Research and Development

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex organic compounds, particularly in the pharmaceutical and dye industries.[7]

Rationale for Use in Medicinal Chemistry

The true value of this molecule lies in the synthetic versatility of its functional groups. The non-nitrated core, 2,3,4-Trimethoxybenzaldehyde, is a known intermediate in the synthesis of Trimetazidine, an anti-anginal drug, highlighting the relevance of this substitution pattern in bioactive molecules.[4][8] The introduction of the nitro group at the 6-position opens up new synthetic possibilities:

-

Precursor to Amines : The nitro group can be readily and selectively reduced to a primary amine (-NH₂). This transformation is fundamental in drug development, as the resulting aniline derivative can be used in a vast number of subsequent reactions (e.g., amide bond formation, sulfonamide synthesis, diazotization) to build complex target molecules.

-

Modulation of Electronic Properties : The strong electron-withdrawing properties of the nitro group can be exploited to influence the reactivity of the aldehyde or to tune the electronic properties of a final drug candidate, which can be critical for receptor binding or pharmacokinetic properties.

-

Building Block for Heterocycles : The ortho-relationship between the aldehyde and the (soon-to-be-amine) group makes this compound an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are privileged structures in medicinal chemistry.

Caption: Role as a versatile synthetic intermediate in drug discovery.

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.[2]

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals would include:

-

A singlet for the aldehyde proton (-CHO) in the highly deshielded region (typically δ 9.5-10.5 ppm).

-

A singlet for the lone aromatic proton on the ring.

-

Three distinct singlets for the three non-equivalent methoxy groups (-OCH₃), each integrating to 3 protons.

-

-

Mass Spectrometry : GC-MS analysis can confirm the molecular weight of the compound.[2] The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 241.2 g/mol .

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic nitro compounds should be strictly followed.[1] Related nitrobenzaldehydes are classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9]

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid formation of dust. Wash hands thoroughly after handling.[9]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:52978-83-3. Retrieved from [Link]

-

LookChem. (n.d.). Cas 52978-83-3, this compound. Retrieved from [Link]

-

ChemWhat. (n.d.). What are the applications and transformations of 2,3,4-Trimethoxybenzaldehyde?. Retrieved from [Link]

- Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | C10H11NO6 | CID 12320031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:52978-83-3 | Chemsrc [chemsrc.com]

- 4. 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 [chemicalbook.com]

- 5. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. lookchem.com [lookchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

2,3,4-Trimethoxy-6-nitrobenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2,3,4-Trimethoxy-6-nitrobenzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic aldehyde, a key organic compound characterized by the presence of a benzaldehyde core functionalized with three methoxy groups and a nitro group. This specific substitution pattern imparts unique chemical reactivity, making it a valuable intermediate in various synthetic pathways. Its structural precursor, 2,3,4-Trimethoxybenzaldehyde, is a significant intermediate in the synthesis of pharmaceutical agents, notably Ca2+ channel blockers.[1][2] The introduction of a nitro group onto this scaffold further expands its synthetic utility, providing a handle for subsequent chemical transformations. This guide offers a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, its potential applications in research and drug development, and essential safety guidelines for its handling.

Physicochemical and Structural Properties

This compound's properties are dictated by the interplay of its functional groups. The electron-donating methoxy groups and the electron-withdrawing nitro and aldehyde groups create a complex electronic environment that governs its reactivity.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₆ | [3][4] |

| Molecular Weight | 241.20 g/mol | [3][4] |

| CAS Number | 52978-83-3 | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Yellowish crystalline powder (inferred from analogs) | [5] |

| Topological Polar Surface Area | 90.6 Ų | [4] |

graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Double bonds C1 -- C2 [label=""]; C3 -- C4 [label=""]; C5 -- C6 [label=""];

// Single bonds C2 -- C3 [label=""]; C4 -- C5 [label=""]; C6 -- C1 [label=""];

// Substituents // Aldehyde (CHO) at C1 C_CHO [pos="0,2.8!", label="C"]; H_CHO [pos="-0.6,3.6!", label="H"]; O_CHO [pos="0.9,3.6!", label="O"]; C1 -- C_CHO [label=""]; C_CHO -- H_CHO [label=""]; C_CHO -- O_CHO [label="", style=filled, penwidth=2];

// Methoxy (OCH3) at C2 O2 [pos="-2.6,1.5!", label="O"]; C_Me2 [pos="-3.5,0.75!", label="CH₃"]; C2 -- O2 [label=""]; O2 -- C_Me2 [label=""];

// Methoxy (OCH3) at C3 O3 [pos="-2.6,-1.5!", label="O"]; C_Me3 [pos="-3.5,-0.75!", label="CH₃"]; C3 -- O3 [label=""]; O3 -- C_Me3 [label=""];

// Methoxy (OCH3) at C4 O4 [pos="0,-2.8!", label="O"]; C_Me4 [pos="0,-3.8!", label="CH₃"]; C4 -- O4 [label=""]; O4 -- C_Me4 [label=""];

// Nitro (NO2) at C6 N6 [pos="2.6,1.5!", label="N⁺"]; O6a [pos="3.5,0.75!", label="O⁻"]; O6b [pos="3.5,2.25!", label="O"]; C6 -- N6 [label=""]; N6 -- O6a [label=""]; N6 -- O6b [label="", style=filled, penwidth=2]; }

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

The primary route for preparing this compound is through the electrophilic aromatic substitution (nitration) of its direct precursor, 2,3,4-Trimethoxybenzaldehyde.[6]

Rationale for Synthetic Strategy

The choice of nitration conditions is critical and demonstrates a key principle of organic synthesis. The benzene ring of the precursor has four substituents with competing directing effects:

-

Methoxy Groups (-OCH₃): These are strongly activating, ortho- and para-directing groups due to resonance electron donation.

-

Aldehyde Group (-CHO): This is a deactivating, meta-directing group due to inductive and resonance electron withdrawal.

The positions on the ring are C1 (aldehyde), C2 (methoxy), C3 (methoxy), C4 (methoxy), C5 (unsubstituted), and C6 (unsubstituted). The powerful activating effects of the three methoxy groups dominate, strongly favoring substitution at the available ortho/para positions. The C6 position is ortho to the C1-aldehyde and the C2-methoxy group, and para to the C3-methoxy group, making it the most electronically enriched and sterically accessible site for nitration. This leads to high regioselectivity for the desired 6-nitro product.

Experimental Protocol: Nitration of 2,3,4-Trimethoxybenzaldehyde

This protocol is adapted from established literature procedures.[6] It is a self-validating system where the successful isolation of the product confirms the predicted regioselectivity of the reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a cooled mixture of nitric acid (70 mL) and acetic acid (35 mL). Maintain the temperature below 10°C using an ice bath.

-

Substrate Addition: Slowly add 2,3,4-Trimethoxybenzaldehyde (5.65 g, 28.8 mmol) to the acid mixture over a period of 1 hour. It is crucial to control the addition rate to ensure the reaction temperature does not exceed 10°C, minimizing side product formation.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into ice-water to quench the reaction. The aqueous layer is then extracted with a suitable organic solvent, such as chloroform (CHCl₃).

-

Workup: The combined organic layers are dried over an anhydrous salt like magnesium sulfate (MgSO₄).

-

Purification: The solvent is removed under reduced pressure. The resulting residue is purified by precipitation from a non-polar solvent like n-hexane to yield the final product, this compound.[6]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily a synthetic intermediate. Its value lies in the versatility of its functional groups, which can be selectively transformed to build more complex molecular architectures.

-

Pharmaceutical Synthesis: Nitrobenzaldehydes are crucial precursors for a range of pharmaceuticals, including benzodiazepines and dihydropyridine-type cardiovascular drugs. The title compound serves as a tailored building block for creating novel analogs in these classes, where the trimethoxy substitution pattern can modulate pharmacological properties such as potency, selectivity, and metabolic stability.

-

Derivatization and Scaffolding: The aldehyde group is a gateway to numerous chemical reactions. It can undergo condensation reactions to form chalcones or Schiff bases, which are known to possess a wide array of biological activities.[7][8] Furthermore, the aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, providing further diversification points.

-

Transformation of the Nitro Group: The nitro group is one of the most versatile functional groups in medicinal chemistry. It can be readily reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build heterocyclic systems common in drug molecules.

-

Dyes and Materials Science: Nitroaromatic compounds are foundational in the dye industry. While specific applications for this compound are not widely documented, its chromophoric nature suggests potential utility in the development of specialty dyes or functional materials.

Caption: Potential synthetic transformations and applications of the title compound.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, its hazard profile can be reliably inferred from structurally similar nitrobenzaldehydes.[4] Standard laboratory precautions for handling potentially hazardous aromatic nitro compounds are mandatory.

Table 2: GHS Hazard Classification (Inferred from Analogs)

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | [9] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [9] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. | [9] |

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid generating dust. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its well-defined synthesis from a readily available precursor, combined with the versatile reactivity of its aldehyde and nitro functional groups, makes it a valuable tool for researchers in medicinal chemistry and materials science. Adherence to strict safety protocols is essential when handling this compound due to the hazards associated with the nitroaromatic class. Future research will likely continue to explore its utility in the creation of novel, complex molecules with tailored biological or physical properties.

References

- CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google P

-

A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - CiteSeerX. (URL: [Link])

-

3-Nitrobenzaldehyde - Wikipedia. (URL: [Link])

-

This compound | C10H11NO6 | CID 12320031 - PubChem. (URL: [Link])

-

Synthesis Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. - ResearchGate. (URL: [Link])

-

What are the applications and transformations of 2,3,4-Trimethoxybenzaldehyde? - FAQ. (URL: [Link])

- RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google P

-

Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups - Beilstein Journals. (URL: [Link])

-

Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones - ResearchGate. (URL: [Link])

Sources

- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 2. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C10H11NO6 | CID 12320031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Guide to the Spectral Analysis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde: Interpretation and Characterization

Introduction: The Analytical Imperative for a Complex Benzaldehyde Derivative

In the landscape of pharmaceutical synthesis and materials science, substituted benzaldehydes are fundamental building blocks. 2,3,4-Trimethoxy-6-nitrobenzaldehyde (C₁₀H₁₁NO₆, M.W. 241.20 g/mol ) is a compound of significant interest due to its dense functionalization, which offers numerous avenues for synthetic elaboration.[1] The presence of three electron-donating methoxy groups and two powerful electron-withdrawing groups—the nitro and aldehyde moieties—on a single aromatic ring creates a unique electronic and structural environment. This complexity necessitates a rigorous and multi-faceted analytical approach to confirm its identity, purity, and structure.

This technical guide provides an in-depth analysis of the expected spectral data for this compound. While a complete, publicly available experimental dataset for this specific molecule is not consolidated in a single source, this document, grounded in the principles of spectroscopic interpretation and comparative data from analogous structures, serves as an expert guide for researchers. We will dissect the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral output.

Molecular Structure and Key Analytical Features

The strategic placement of substituents on the benzene ring is paramount to its reactivity and, consequently, its spectral signature. The aldehyde at C1 and the nitro group at C6 are ortho to each other, a relationship that induces significant steric and electronic effects. The three adjacent methoxy groups at C2, C3, and C4 create an electron-rich region on one side of the ring, contrasting sharply with the electron-deficient side.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, Electron Ionization (EI) would be a standard method for analysis.

Expected Data:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 241, corresponding to the molecular weight of the compound (C₁₀H₁₁NO₆).[1] The presence of the stable aromatic ring generally ensures that the molecular ion is observable.

-

Isotope Peak (M+1): An M+1 peak at m/z = 242, with an intensity of approximately 11.2% relative to the M⁺ peak, would be expected due to the natural abundance of ¹³C.

Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. The high-energy EI process induces bond cleavages, and the resulting fragments are diagnostic. The most probable fragmentation pathways are governed by the formation of stable carbocations and neutral losses.

-

Loss of H radical (M-1): Aldehydes commonly exhibit a peak at M-1 due to the loss of the aldehydic hydrogen, forming a stable acylium ion. Expect a fragment at m/z = 240.

-

Loss of CHO (M-29): The loss of the entire formyl group is another characteristic fragmentation of benzaldehydes, leading to a fragment at m/z = 212.[2]

-

Loss of NO₂ (M-46): The nitro group can be lost as a neutral NO₂ radical, which would yield a significant peak at m/z = 195.

-

Loss of Methoxy Group Radicals (M-31): Cleavage of the ether linkage can result in the loss of a methoxy radical (·OCH₃), leading to a fragment at m/z = 210. Subsequent losses of neutral molecules like CO are also possible.

| m/z Value | Proposed Fragment | Causality |

| 241 | [C₁₀H₁₁NO₆]⁺ | Molecular Ion (M⁺) |

| 240 | [M-H]⁺ | Loss of aldehydic hydrogen, forming a stable acylium ion. |

| 212 | [M-CHO]⁺ | Loss of the formyl radical, a common pathway for benzaldehydes.[2] |

| 195 | [M-NO₂]⁺ | Loss of the nitro radical, driven by the cleavage of the C-N bond. |

| 180 | [M-NO₂-CH₃]⁺ | Subsequent loss of a methyl radical from the m/z 195 fragment. |

digraph "fragmentation_pathway" { graph [size="7.6,5", dpi=72, rankdir="LR"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C₁₀H₁₁NO₆]⁺\nm/z = 241", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[M-H]⁺\nm/z = 240"]; M_minus_CHO [label="[M-CHO]⁺\nm/z = 212"]; M_minus_NO2 [label="[M-NO₂]⁺\nm/z = 195"]; M_minus_NO2_CH3 [label="[M-NO₂-CH₃]⁺\nm/z = 180", fillcolor="#EA4335", fontcolor="#FFFFFF"];

M -> M_minus_H [label="- ·H"]; M -> M_minus_CHO [label="- ·CHO"]; M -> M_minus_NO2 [label="- ·NO₂"]; M_minus_NO2 -> M_minus_NO2_CH3 [label="- ·CH₃"]; }

Caption: Proposed key fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. The spectrum of this compound will be dominated by absorptions from the aldehyde, nitro, methoxy, and aromatic moieties. The analysis below is based on established correlation tables and data from related nitrobenzaldehyde compounds.

Expected Vibrational Modes:

-

C-H Stretch (Aldehyde): Two weak but sharp bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is particularly diagnostic for aldehydes.

-

C=O Stretch (Aldehyde): A very strong, sharp absorption is predicted in the range of 1690-1710 cm⁻¹. For comparison, 2-nitrobenzaldehyde shows this peak at ~1698 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).

-

N-O Stretch (Nitro Group): The nitro group will produce two strong absorptions: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. These are highly characteristic and confirm the presence of the -NO₂ group.

-

C=C Stretch (Aromatic): Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-O Stretch (Methoxy): Strong absorptions corresponding to the aryl-alkyl ether linkages are expected. An asymmetric C-O-C stretch will appear around 1250-1280 cm⁻¹, and a symmetric stretch will be found near 1020-1050 cm⁻¹.

-

C-H Bending (Aromatic): The substitution pattern leaves only one aromatic C-H bond. A C-H out-of-plane bending vibration is expected in the 800-880 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~2850, ~2750 | C-H Stretch | Aldehyde (-CHO) | Weak to Medium |

| 1690 - 1710 | C=O Stretch | Aldehyde (-CHO) | Strong, Sharp |

| 1520 - 1560 | Asymmetric N-O Stretch | Nitro (-NO₂) | Strong |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1340 - 1370 | Symmetric N-O Stretch | Nitro (-NO₂) | Strong |

| 1250 - 1280 | Asymmetric C-O-C Stretch | Methoxy (-OCH₃) | Strong |

| 1020 - 1050 | Symmetric C-O-C Stretch | Methoxy (-OCH₃) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to be relatively simple but highly informative. The key is understanding the powerful deshielding (downfield shift) effect of the ortho-nitro and aldehyde groups.

-

Aldehyde Proton (-CHO): This proton is highly deshielded by the carbonyl group's anisotropy and its direct attachment to the electron-poor ring. A sharp singlet is expected far downfield, likely in the range of δ 10.0 - 10.5 ppm .

-

Aromatic Proton (Ar-H): There is only one proton on the aromatic ring, at the C5 position. It is situated between two electron-withdrawing groups (meta to the aldehyde and ortho to the nitro group), which will deshield it significantly. A singlet is expected around δ 7.8 - 8.2 ppm .

-

Methoxy Protons (-OCH₃): Three distinct singlets are expected, each integrating to 3 protons. Their chemical shifts will be influenced by their position relative to the other substituents.

-

The C4-OCH₃, being para to the aldehyde, will be the least affected by the ortho/para directing effects of the electron-withdrawing groups and should appear around δ 3.9 - 4.0 ppm .

-

The C2-OCH₃ is ortho to both the aldehyde and nitro groups, subjecting it to strong steric and electronic effects. This could shift it slightly differently from the others, perhaps around δ 3.95 - 4.1 ppm .

-

The C3-OCH₃ is meta to the major withdrawing groups and will likely be in a similar region, around δ 3.9 - 4.0 ppm . The exact assignment would require 2D NMR techniques like NOESY.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 10 distinct signals, one for each carbon atom in the unique electronic environment.

-

Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded and will appear significantly downfield, predicted in the range of δ 188 - 192 ppm .

-

Aromatic Carbons (C-O): The carbons attached to the methoxy groups (C2, C3, C4) will be shifted downfield due to the oxygen attachment, typically appearing between δ 140 - 160 ppm .

-

Aromatic Carbons (C-NO₂ and C-CHO): The carbons directly bonded to the electron-withdrawing groups (C1 and C6) will also be in the aromatic region, with their exact shifts influenced by the combination of substituents. C6 (bearing the nitro group) is expected around δ 145-155 ppm , while C1 (bearing the aldehyde) would be around δ 125-135 ppm .

-

Aromatic Carbon (C-H): The single protonated carbon, C5, is expected to appear in the range of δ 115 - 125 ppm .

-

Methoxy Carbons (-OCH₃): The three methoxy carbons will appear as sharp signals in the upfield region, typically between δ 56 - 63 ppm . Their slightly different electronic environments may make them distinguishable.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reliable spectral data is paramount. The following workflow represents a robust, self-validating system for the characterization of a synthesized compound like this compound.

Caption: A validated workflow for spectroscopic characterization.

Methodology Details:

-

Sample Preparation: Ensure the sample is of high purity (>98%), typically achieved through recrystallization or column chromatography. Residual solvents or starting materials will confound spectral analysis.

-

NMR Spectroscopy:

-

Dissolve ~5-10 mg of the pure sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} decoupled spectrum.

-

Self-Validation: If assignments are ambiguous, perform 2D NMR experiments (COSY, HSQC, HMBC) to definitively establish C-H and C-C correlations.

-

-

IR Spectroscopy:

-

For a solid sample, use an Attenuated Total Reflectance (ATR) accessory for rapid, high-quality data. Alternatively, prepare a KBr pellet.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Self-Validation: The presence of all key functional group absorptions (C=O, NO₂, C-O) must be confirmed against established correlation charts.

-

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe for solids or via GC for volatile compounds).

-

Use Electron Ionization (EI) at 70 eV to generate a reproducible fragmentation pattern.

-

Self-Validation: The observed molecular ion must match the calculated molecular weight of the proposed structure (241.0586 Da for the exact mass). The fragmentation pattern should be consistent with established chemical principles for the functional groups present.

-

By cross-correlating the data from these three orthogonal techniques, a scientist can achieve unambiguous confirmation of the structure and purity of this compound, ensuring the integrity of their research and development efforts.

References

-

Kalaichelvan, S., Sundaraganesan, N., & Dominic Joshua, B. (2008). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Chemistry, 47A, 1632-1641. [Link]

-

Mary, Y. S., & Arrivu, J. J. (2012). FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime. Indian Journal of Pure & Applied Physics, 50, 623-631. [Link]

-

Patel, K. D., & Naik, H. B. (2020). Structural and Analytical Studies of o-, and p-substituted nitro benzaldehyde derivatives of Benzilmonoximethiocarbohydrazide. Journal of Emerging Technologies and Innovative Research, 7(9). [Link]

-

Yildiz, M., et al. (2018). FTIR spectra of (a) 4-nitrobenzaldehyde, (b) TNPP, (c) TAPP, (d) Por-Sa, (e) Por-Hy, and (f) Por-BZ. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12320031, this compound. PubChem. [Link]

-

Arrivu, J. J., & Mary, Y. S. (2012). FTIR, FT-Raman spectra and DFT analysis of m-nitrobenzaldehyde oxime. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Indira Gandhi National Open University. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Wiley-VCH GmbH. (n.d.). SpectraBase. [Link]

Sources

A Technical Guide to 2,3,4-Trimethoxy-6-nitrobenzaldehyde: Synthesis, Properties, and Synthetic Potential

Abstract: This document provides a comprehensive technical overview of 2,3,4-Trimethoxy-6-nitrobenzaldehyde, a polysubstituted aromatic aldehyde of interest in medicinal and synthetic chemistry. Due to the limited availability of direct experimental literature on this specific molecule, this guide synthesizes information from foundational organic chemistry principles and data on analogous compounds. It presents a plausible, detailed two-step synthetic pathway starting from 1,2,3-trimethoxybenzene, outlines its key physicochemical properties, provides a predicted spectroscopic profile for characterization, and explores its chemical reactivity and potential applications as a versatile intermediate in drug development and complex molecule synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Molecular Identity and Physicochemical Properties

This compound is a derivative of benzaldehyde featuring a highly substituted aromatic ring. The molecule's functionality is defined by an electrophilic aldehyde group, a strongly electron-withdrawing nitro group, and three electron-donating methoxy groups. This unique combination of substituents creates a distinct electronic environment that governs its reactivity and potential applications.

The molecular structure consists of a benzene ring substituted at position 1 with an aldehyde group, at positions 2, 3, and 4 with methoxy groups, and at position 6 with a nitro group.

Step 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde

The precursor, 2,3,4-trimethoxybenzaldehyde, is synthesized from 1,2,3-trimethoxybenzene via the Vilsmeier-Haack reaction. This reaction is a reliable method for formylating electron-rich aromatic rings.

-

Causality: 1,2,3-trimethoxybenzene is highly activated towards electrophilic substitution due to the three electron-donating methoxy groups. The Vilsmeier reagent (chloromethyleniminium ion), formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as a mild electrophile, leading to formylation. A Russian patent describes this specific transformation with high yield and purity. [1] Experimental Protocol:

-

To a reaction vessel maintained at 5°C, slowly add phosphorus oxychloride (1.8 eq) to dimethylformamide (2.0 eq). Stir until the Vilsmeier reagent forms.

-

Add 1,2,3-trimethoxybenzene (1.0 eq) to the mixture, ensuring the temperature does not exceed 20°C. [1]3. Heat the reaction mixture to 80-85°C and maintain for 6-8 hours. [1]4. After cooling, the reaction is quenched by carefully pouring the mixture into ice water.

-

The product can be isolated by extraction with an organic solvent (e.g., toluene), followed by washing the organic layer with aqueous alkali and brine. [1]6. Evaporation of the solvent followed by crystallization from an aliphatic solvent yields 2,3,4-trimethoxybenzaldehyde as a white crystalline powder. [1][2]

Step 2: Nitration of 2,3,4-Trimethoxybenzaldehyde

The final product is obtained by the electrophilic aromatic substitution (nitration) of the intermediate. The regioselectivity is dictated by the directing effects of the existing substituents.

-

Causality: The three methoxy groups are strong activating, ortho, para-directors, while the aldehyde group is a deactivating, meta-director. The C6 position is ortho to the C2-methoxy group and para to the C3-methoxy group, making it highly activated. The C5 position is sterically hindered and only ortho to the C4-methoxy group. Therefore, the nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, will preferentially substitute at the electronically enriched and accessible C6 position. [3][4]Careful temperature control is crucial to prevent over-nitration or oxidation of the aldehyde.

Proposed Experimental Protocol:

-

Dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in concentrated sulfuric acid at 0°C in a flask equipped with a dropping funnel and mechanical stirrer.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate vessel, pre-chilled to 0°C.

-

Add the nitrating mixture dropwise to the aldehyde solution, maintaining the reaction temperature between 0-5°C.

-

After the addition is complete, stir the mixture at low temperature for 1-2 hours until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until neutral, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Predicted Spectroscopic Profile

No published spectra for this compound are available. The following profile is predicted based on the analysis of its functional groups and data from analogous structures. [5][6]This data is crucial for the structural confirmation and purity assessment of the synthesized compound.

| Technique | Predicted Observations |

| ¹H NMR | δ ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.5 ppm (s, 1H): Aromatic proton at C5.δ ~4.0 ppm (s, 3H): Methoxy protons.δ ~3.9 ppm (s, 3H): Methoxy protons.δ ~3.8 ppm (s, 3H): Methoxy protons. |

| ¹³C NMR | δ ~188-190 ppm: Aldehyde carbonyl carbon.δ ~150-160 ppm: Aromatic carbons attached to methoxy groups (C2, C3, C4).δ ~140-145 ppm: Aromatic carbon attached to the nitro group (C6).δ ~120-125 ppm: Quaternary aromatic carbon (C1).δ ~105-110 ppm: Aromatic C-H carbon (C5).δ ~56-62 ppm: Methoxy carbons (-OCH₃). |

| FT-IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch (methoxy).~1700-1680: Strong C=O stretch (aromatic aldehyde).~1600, ~1480: C=C aromatic ring stretches.~1530 & ~1350: Strong asymmetric and symmetric N-O stretches (nitro group).~1280-1200: Ar-O stretch (methoxy). |

| Mass Spec (EI) | [M]⁺ at m/z 241: Molecular ion.Key Fragments: m/z 224 ([M-OH]⁺), 212 ([M-CHO]⁺), 196 ([M-NO₂]⁺). |

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its two primary functional groups—the aldehyde and the nitro group—and the electron-deficient nature of the aromatic ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, making it a valuable handle for molecular elaboration.

-

Condensation Reactions: It can readily undergo Knoevenagel and Aldol condensations with active methylene compounds and enolates, respectively, to form α,β-unsaturated systems. [7]* Wittig Reaction: Reaction with phosphorus ylides provides a route to stilbene and other vinyl derivatives, which are common scaffolds in pharmaceutical agents. [7]* Reductive Amination: A two-step or one-pot reaction involving condensation with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN) yields substituted benzylamines.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol, providing further synthetic diversification.

Reactions of the Nitro Group

The nitro group is one of the most versatile functional groups in medicinal chemistry, primarily due to its ability to be transformed into other functionalities.

-

Reduction to Amine: The most significant reaction is its reduction to an aniline derivative. [3]This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl). [7]The resulting 6-amino-2,3,4-trimethoxybenzaldehyde is a valuable precursor for synthesizing heterocyclic compounds like quinolines, quinolones, and benzodiazepines. [8]* Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro and aldehyde groups makes the aromatic ring highly electron-deficient. This facilitates nucleophilic aromatic substitution of hydrogen (SNAr-H), where a strong nucleophile can displace the hydrogen at the C5 position. [9][10]

Applications in Drug Discovery

Polysubstituted benzaldehydes are crucial building blocks in the synthesis of biologically active molecules. [11]Based on its structure, this compound is a promising starting material for:

-

Scaffold Synthesis: Its derivatives can be used to construct complex molecular scaffolds for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. [8][11]* Fine Chemicals: It can serve as an intermediate in the production of dyes, pigments, and other fine chemicals where a highly functionalized aromatic core is required. [11]

Safety and Handling

Aromatic nitro compounds should be handled with care, as they can be toxic and are often thermally sensitive. [3]* General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Stability: While not explicitly known to be explosive, aromatic compounds with multiple nitro groups can be energetic. [3]Avoid heating the solid material excessively or subjecting it to shock.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

This compound represents a highly functionalized and synthetically versatile chemical intermediate. While direct experimental data is limited, a logical and high-yielding synthetic pathway can be proposed based on established organic reactions. Its rich chemical functionality, particularly the reactive aldehyde and reducible nitro groups, positions it as a valuable building block for constructing complex molecular architectures relevant to the pharmaceutical and fine chemical industries. The predictive spectroscopic data provided herein offers a foundation for its unambiguous characterization by researchers and scientists.

References

Sources

- 1. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 2. 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 [chemicalbook.com]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nitro Group in Organic Synthesis - Стр 34 [studfile.net]

- 11. sarchemlabs.com [sarchemlabs.com]

The Synthetic Utility of 2,3,4-Trimethoxy-6-nitrobenzaldehyde: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of 2,3,4-trimethoxy-6-nitrobenzaldehyde, a key aromatic intermediate in modern organic synthesis. We will delve into its synthesis, core reactivity, and pivotal applications, with a particular focus on its role in the construction of heterocyclic scaffolds prevalent in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also a deeper understanding of the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy. All protocols and mechanistic discussions are substantiated with authoritative references, providing a self-validating framework for practical application.

Introduction: Unveiling a Versatile Building Block

This compound is a polysubstituted aromatic aldehyde characterized by the presence of three electron-donating methoxy groups and two electron-withdrawing groups: a nitro functionality and an aldehyde. This unique electronic and steric arrangement makes it a highly valuable precursor for the synthesis of complex molecules, particularly nitrogen-containing heterocycles.[1][2] Its primary utility lies in its capacity to undergo reductive cyclization, a powerful transformation that paves the way for the construction of quinazoline and quinazolinone cores. These scaffolds are central to the structure of numerous biologically active compounds, including kinase inhibitors used in oncology.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 52978-83-3 |

| Molecular Formula | C₁₀H₁₁NO₆ |

| Molecular Weight | 241.20 g/mol |

| Appearance | Pale yellow to white solid |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthesis of this compound

The most common and direct route to this compound involves the nitration of its precursor, 2,3,4-trimethoxybenzaldehyde. The electron-rich nature of the trimethoxy-substituted benzene ring makes it highly susceptible to electrophilic aromatic substitution.

Causality in Experimental Design: The Nitration Reaction

The choice of nitrating agent and reaction conditions is critical to achieve selective mono-nitration at the C6 position, which is activated by the ortho- and para-directing methoxy groups and sterically accessible. A mixture of nitric acid and acetic acid is a commonly employed nitrating system for activated aromatic rings, offering a controlled reaction profile.[4] The temperature must be carefully maintained below 20°C to prevent over-nitration and the formation of unwanted byproducts.

Detailed Experimental Protocol: Nitration of 2,3,4-Trimethoxybenzaldehyde[4]

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Nitric acid (70%)

-

Acetic acid

-

Ice

-

Water

-

Chloroform (CHCl₃)

-

Magnesium sulfate (MgSO₄)

-

n-Hexane

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, a mixture of nitric acid (70 mL) and acetic acid (35 mL) is prepared and cooled in an ice bath.

-

2,3,4-Trimethoxybenzaldehyde (5.65 g, 20.7 mmol) is added slowly to the cooled acid mixture over a period of 1 hour, ensuring the internal temperature does not exceed 20°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 10 minutes.

-

The reaction mixture is then poured into a beaker containing 350 mL of an ice-water slurry with vigorous stirring.

-

The resulting suspension is kept in a dark environment. The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The residue is precipitated from n-hexane to yield this compound as a solid.

Core Application: The Gateway to Quinazolines and Quinazolinones

The synthetic prowess of this compound is most profoundly demonstrated in its conversion to quinazoline and quinazolinone derivatives. This transformation hinges on a tandem reaction sequence: the reduction of the nitro group to an amine, followed by cyclization with a suitable C1 or N1 source.

The Mechanism of Reductive Cyclization

The cornerstone of this application is the reductive cyclization of the ortho-nitrobenzaldehyde functionality. The process is initiated by the reduction of the nitro group to an amino group, generating a transient ortho-aminobenzaldehyde. This intermediate then undergoes condensation with a cyclizing agent, such as formamide, to construct the pyrimidine ring of the quinazoline or quinazolinone core.[5]

One-Pot Reductive Cyclization to 5,6,7-Trimethoxyquinazolin-4(3H)-one

A highly efficient approach to the quinazolinone core is a one-pot reductive cyclization. This strategy obviates the need to isolate the often-unstable ortho-aminobenzaldehyde intermediate. While a specific protocol for this compound is not explicitly detailed in a single source, a general and robust procedure for the reductive cyclization of ortho-nitroaromatics using formamide and a reducing agent can be adapted.[5][6] Formamide serves a dual role as a solvent and a cyclizing agent.

Detailed Experimental Protocol (Adapted from General Procedures)[5]

Materials:

-

This compound

-

Iron powder (Fe)

-

Formic acid

-

Ammonium chloride (NH₄Cl)

-

Isopropanol

Procedure:

-

To a solution of this compound in a 1:1 mixture of formic acid and isopropanol, add iron powder (10 equivalents) and ammonium chloride (10 equivalents).

-

Heat the reaction mixture to 80°C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 5,6,7-trimethoxyquinazolin-4(3H)-one, which can be further purified by recrystallization or column chromatography.

Table 2: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing Agent | Advantages | Disadvantages |

| Fe/Acid | Inexpensive, effective.[6] | Requires acidic conditions, generates iron sludge. |

| Sodium Dithionite (Na₂S₂O₄) | Mild, effective for one-pot syntheses.[1] | Can also act as an oxidant in the final step.[1] |

| Catalytic Hydrogenation (e.g., Pd/C) | Clean, high-yielding. | Requires specialized equipment (hydrogenator), catalyst can be expensive. |

Application in Drug Development: Synthesis of Gefitinib Intermediates

The quinazoline scaffold is a cornerstone in the design of kinase inhibitors. A prominent example is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[7] While multiple synthetic routes to Gefitinib exist, a plausible and efficient pathway can be envisioned starting from this compound.

Synthetic Pathway to a Key Gefitinib Intermediate

The synthesis of a key precursor to Gefitinib, 4-(3-chloro-4-fluoroanilino)-5,6,7-trimethoxyquinazoline, can be achieved in a three-step sequence from this compound.

Step-by-Step Synthesis of the Gefitinib Intermediate

Step 1: Synthesis of 5,6,7-Trimethoxyquinazolin-4(3H)-one This step is carried out as described in Section 3.3.

Step 2: Chlorination to 4-Chloro-5,6,7-trimethoxyquinazoline The hydroxyl group at the 4-position of the quinazolinone is converted to a chloride, a good leaving group for subsequent nucleophilic aromatic substitution. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this transformation.[8]

Detailed Experimental Protocol (Adapted from a similar system): [8]

-

To 5,6,7-trimethoxyquinazolin-4(3H)-one, add an excess of thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for several hours.

-

After cooling, the excess thionyl chloride is removed under reduced pressure.

-

The residue is azeotroped with toluene to remove any remaining traces of thionyl chloride.

-

The crude 4-chloro-5,6,7-trimethoxyquinazoline is then taken to the next step, often without further purification.

Step 3: Nucleophilic Aromatic Substitution with 3-Chloro-4-fluoroaniline The final step in forming the key intermediate involves the reaction of the 4-chloroquinazoline with 3-chloro-4-fluoroaniline.[9]

Detailed Experimental Protocol (Adapted from a similar system): [9]

-

4-Chloro-5,6,7-trimethoxyquinazoline and 3-chloro-4-fluoroaniline are dissolved in a suitable solvent, such as isopropanol.

-

The mixture is heated to reflux. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

-

The solid is collected by filtration and washed with a cold solvent to afford the desired 4-(3-chloro-4-fluoroanilino)-5,6,7-trimethoxyquinazoline.

Conclusion

This compound is a strategically important intermediate in organic synthesis, offering a reliable and efficient entry point to the quinazoline and quinazolinone ring systems. Its synthesis via the nitration of 2,3,4-trimethoxybenzaldehyde is straightforward, and its subsequent reductive cyclization provides a robust method for constructing these valuable heterocyclic cores. The application of this chemistry in the synthesis of key intermediates for targeted cancer therapies like Gefitinib underscores its significance in modern drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

-

Sheng, Y. et al. Journal of Medicinal Chemistry, 2022 , 65(1), 460-484. [Link]

-

Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. Reaction Conditions - ResearchGate. [Link]

- N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis.

-

Reddy, T. J. et al. Arkivoc, 2008 , (ii), 33-42. [Link]

-

de Oliveira, R. B. et al. Molecules, 2019 , 24(12), 2286. [Link]

-

Song, Z. et al. European Journal of Medicinal Chemistry, 2013 , 66, 457-466. [Link]

-

Sodium Dithionite-Mediated One-Pot, Tandem Reductive Cyclization of 2-(2-Nitrophenyl)quinazolin-4(3H)-one with Diverse Aldehydes and Glyoxals - ResearchGate. [Link]

-

Heterocycles in Medicinal Chemistry II - PMC - PubMed Central - NIH. [Link]

-

ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. - ResearchGate. [Link]

-

7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. [Link]

-

Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing). [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]

-

Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine - ResearchGate. [Link]

-

Gold-Catalyzed Reductive Transformation of Nitro Compounds Using Formic Acid: Mild, Efficient, and Versatile - PubMed. [Link]

- The synthetic method of o-Aminobenzaldehyde - Google P

-

Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Publishing. [Link]

-

Iron-Catalyzed Dearomatizing Reductive Cyclization of Arenes - PubMed. [Link]

-

Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones - ResearchGate. [Link]

-

Iridium-Catalyzed Reductive Nitro-Mannich Cyclization - PMC - NIH. [Link]

Sources

- 1. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 2. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles [organic-chemistry.org]

- 7. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 8. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,4-Trimethoxy-6-nitrobenzaldehyde as a Photolabile Protecting Group Precursor

Introduction: The Imperative for Spatiotemporal Control in Modern Chemistry and Biology

In the intricate landscapes of drug development, cellular biology, and materials science, the ability to command chemical reactions with precision in both time and space is not merely an advantage; it is a fundamental necessity. Photolabile protecting groups (PPGs), colloquially known as "caging" groups, have emerged as indispensable tools in this pursuit.[1] These molecular scaffolds temporarily mask the reactivity of a functional group, rendering a molecule inert until a pulse of light triggers its release. This optical activation provides an unparalleled level of control, allowing researchers to initiate biological processes or synthetic transformations at a desired moment and location.[2][3]

Among the pantheon of PPGs, the ortho-nitrobenzyl (oNB) scaffold is a cornerstone, valued for its well-established and predictable photochemical behavior.[1][4] This guide delves into a specific, yet highly promising, derivative within this class: 2,3,4-Trimethoxy-6-nitrobenzaldehyde . The strategic placement of three electron-donating methoxy groups on the aromatic ring is anticipated to modulate its photophysical properties, offering distinct advantages for researchers and drug development professionals. This document serves as a comprehensive technical resource, elucidating the synthesis, mechanistic underpinnings, and practical application of this versatile photolabile protecting group precursor.

Core Principles: The Photochemistry of ortho-Nitrobenzyl Groups

The efficacy of this compound as a PPG precursor is rooted in the fundamental photochemistry of the o-nitrobenzyl group. The process is initiated by the absorption of a photon, typically in the UV-A range, which excites the nitro group.[1] This leads to an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group, a process characteristic of a Norrish Type II reaction.[1] This rearrangement forms a transient aci-nitro intermediate, which then undergoes a series of electronic and atomic rearrangements, culminating in the cleavage of the bond to the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct.[2]

The substitution pattern on the aromatic ring significantly influences the key performance metrics of oNB-based PPGs, namely their absorption wavelength (λmax), molar extinction coefficient (ε), and the quantum yield of photolysis (Φu). The overall uncaging efficiency of a PPG is often considered as the product of ε and Φu.[3][5]

Synthesis of the Precursor: this compound

The journey to utilizing this PPG begins with its synthesis. A plausible and efficient pathway involves the nitration of the readily available 2,3,4-trimethoxybenzaldehyde.

Experimental Protocol: Nitration of 2,3,4-Trimethoxybenzaldehyde

This protocol is adapted from established methods for the nitration of substituted benzaldehydes.[6][7]

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Concentrated Nitric Acid (70%)

-

Acetic Acid

-

Ice

-

Water

-

Chloroform

-

Magnesium Sulfate (anhydrous)

-

n-Hexane

Procedure:

-

In a flask equipped with a magnetic stirrer and maintained in an ice bath, prepare a mixture of nitric acid (70 mL) and acetic acid (35 mL).

-

Slowly add 2,3,4-Trimethoxybenzaldehyde (5.65 g, 20.7 mmol) to the acid mixture over a period of 1 hour, ensuring the reaction temperature does not exceed 20°C.[6]

-

After the addition is complete, stir the mixture for an additional 10 minutes.[6]

-

Pour the reaction mixture into a vigorously stirred mixture of ice and water (350 mL).[6]

-

Allow the resulting suspension to stand in a dark environment to facilitate the separation of the organic layer.[6]

-

Extract the aqueous layer with chloroform.[6]

-

Combine the organic layers and dry over anhydrous magnesium sulfate.[6]

-

Remove the solvent under reduced pressure.[6]

-

Precipitate the crude product from n-hexane to yield this compound.[6]

Expected Outcome:

The product is expected to be a yellow solid. The yield and purity should be assessed by standard analytical techniques such as NMR and mass spectrometry.

Activation for Protection Reactions: Synthesis of 2,3,4-Trimethoxy-6-nitrobenzyl Bromide

To protect functional groups such as alcohols, amines, and carboxylic acids, the aldehyde must first be converted to a more reactive benzylic halide, typically the bromide. This is achieved through a two-step reduction-bromination sequence.

Experimental Protocol: Reduction and Bromination

This protocol is based on standard procedures for the synthesis of nitrobenzyl bromides.[8][9]

Step 1: Reduction to 2,3,4-Trimethoxy-6-nitrobenzyl alcohol

-

Dissolve this compound in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude alcohol.

Step 2: Bromination to 2,3,4-Trimethoxy-6-nitrobenzyl bromide

-

Dissolve the crude 2,3,4-trimethoxy-6-nitrobenzyl alcohol in an anhydrous solvent such as dichloromethane or carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[10]

-

Heat the reaction mixture to reflux or irradiate with a suitable light source to initiate the reaction.[10]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Photophysical Properties: The Impact of Methoxy Substitution

The three methoxy groups on the aromatic ring are expected to have a significant and beneficial impact on the photophysical properties of the 2,3,4-trimethoxy-6-nitrobenzyl protecting group.

-

Red-Shifted Absorption: Electron-donating substituents, such as methoxy groups, are known to red-shift the absorption maximum (λmax) of oNB derivatives.[2][11] This is highly advantageous as it allows for the use of longer wavelength light for photolysis (closer to the visible spectrum), which is less damaging to biological samples and allows for deeper tissue penetration.[3]

-

Quantum Yield: While extending the conjugation of the chromophore can sometimes lead to a decrease in the quantum yield of uncaging (Φu), the precise effect of the trimethoxy substitution pattern requires experimental determination.[12][13] However, the overall uncaging efficiency (ε x Φu) is expected to be favorable for many applications.

Comparative Photophysical Data of ortho-Nitrobenzyl Derivatives

| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) |

| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3[4] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350-365 | 0.006-0.16[4] |

| 2,3,4-Trimethoxy-6-nitrobenzyl (TMNB) | Predicted >350 | Predicted >365 | To be determined |

This table presents typical values, and the actual parameters can vary with the protected substrate and solvent.

Application in Protecting Functional Groups

The 2,3,4-trimethoxy-6-nitrobenzyl (TMNB) group is anticipated to be a versatile PPG for a wide range of functional groups.

Experimental Protocol: Protection of a Primary Amine

This protocol is an adaptation of established methods for the N-alkylation of amines.[14]

Materials:

-

Primary amine

-

2,3,4-Trimethoxy-6-nitrobenzyl bromide

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

Dissolve the primary amine in the anhydrous solvent.

-

Add the base to the solution.

-

Add a solution of 2,3,4-trimethoxy-6-nitrobenzyl bromide in the same solvent dropwise.

-

Stir the reaction mixture at room temperature until the starting amine is consumed (monitor by TLC).

-

Quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Photolytic Deprotection: The "Uncaging" Event

The defining feature of the TMNB group is its removal by light. The following protocol provides a general framework for the photolytic cleavage.

Experimental Protocol: Photochemical Deprotection

This protocol is based on general procedures for the photolysis of oNB-protected compounds.[15][16]

Materials:

-

TMNB-protected compound

-

A suitable solvent (e.g., acetonitrile, methanol, buffered aqueous solution)

-

A light source with appropriate wavelength output (e.g., a mercury lamp with a filter, a laser)

Procedure:

-

Dissolve the TMNB-protected compound in the chosen solvent in a photolysis-compatible vessel (e.g., a quartz cuvette or tube).

-

Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes, as oxygen can quench the excited state and lead to side reactions.

-

Irradiate the solution with a light source at a wavelength corresponding to the absorption maximum of the TMNB chromophore (predicted to be >365 nm).

-

Monitor the progress of the deprotection by a suitable analytical method (e.g., HPLC, TLC, UV-Vis spectroscopy).

-

Upon completion, remove the solvent under reduced pressure.

-

The deprotected compound can be isolated and purified by standard chromatographic techniques. The 2,3,4-trimethoxy-6-nitrosobenzaldehyde byproduct may also be removed during this process.

Visualization of Key Processes

Synthesis Pathway

Caption: Synthetic route to the photolabile protecting group precursor.

Protection and Deprotection Workflow

Caption: Workflow for caging and uncaging a substrate.

Mechanism of Photodeprotection

Caption: Photochemical mechanism of the uncaging process.

Considerations for Practical Application

-

Byproduct Toxicity: The photolysis of oNB derivatives generates a nitrosobenzaldehyde byproduct. While often considered biologically benign in small quantities, the potential for cytotoxicity, especially in cellular studies, should be considered.[17][18] The specific toxicity profile of 2,3,4-trimethoxy-6-nitrosobenzaldehyde would need to be evaluated for sensitive applications.

-

Two-Photon Excitation: The extended conjugation provided by the methoxy groups may enhance the two-photon absorption cross-section of the TMNB group. This would enable even greater spatial resolution in three dimensions for uncaging experiments, a significant advantage in neuroscience and cell biology.[2][3]

-

Orthogonality: The TMNB group is stable to many chemical reagents, allowing for its use in complex multi-step syntheses alongside other protecting groups that are cleaved under acidic, basic, or hydrogenolytic conditions.[19]

Conclusion and Future Outlook

This compound stands as a highly promising precursor for a next-generation photolabile protecting group. The strategic incorporation of three methoxy substituents is poised to confer advantageous photophysical properties, most notably a red-shifted absorption maximum, enabling the use of less energetic and more biocompatible light for deprotection. While further experimental validation of its specific quantum yield and uncaging efficiency is warranted, the established principles of ortho-nitrobenzyl photochemistry provide a robust framework for its successful application. For researchers and drug development professionals seeking to harness the power of light for spatiotemporal control, the 2,3,4-trimethoxy-6-nitrobenzyl protecting group represents a valuable and powerful addition to the synthetic chemist's toolkit.

References

Sources

- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

The Nitrobenzyl Group: A Keystone in Photolabile Protection Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Photocontrol in Organic Synthesis

In the landscape of organic chemistry, the ability to selectively protect and deprotect functional groups is paramount to the successful synthesis of complex molecules. Traditional protecting group strategies rely on a delicate balance of chemical reactivities, often involving harsh reagents and multiple steps that can diminish overall yield. The advent of photolabile protecting groups (PPGs), moieties that can be cleaved with spatiotemporal precision using light, represented a paradigm shift in this field. Among the diverse array of PPGs developed, the ortho-nitrobenzyl group and its derivatives have emerged as a cornerstone, offering a versatile and robust platform for a myriad of applications, from fundamental research to the cutting edge of drug delivery and materials science. This guide provides a comprehensive exploration of the discovery, history, and core principles of nitrobenzyl protecting groups, offering field-proven insights and detailed methodologies for the modern researcher.

The Genesis of an Idea: From Benzyl Ethers to Nitrobenzyl Esters

The concept of a photosensitive protecting group was first demonstrated in 1962 by J.A. Barltrop and P. Schofield, who reported the photolysis of N-benzylglycine using 253.7 nm light to release free glycine.[1] This seminal work laid the conceptual groundwork for using light as a traceless reagent for deprotection. While this initial example did not involve a nitrobenzyl group, it ignited the field's imagination.

A few years later, in 1966, the same research group published a communication detailing the use of ortho-nitrobenzyl esters as photolabile protecting groups for carboxylic acids. This marked the true inception of the nitrobenzyl protecting group as a practical tool in organic synthesis. The introduction of the ortho-nitro group was a critical innovation, as it established the intramolecular photochemical pathway that would become the hallmark of this class of PPGs.

The 1970s witnessed a rapid expansion of the field, largely driven by the pioneering work of Kaplan and Epstein, who applied PPGs to biological systems. Their development of "caged" molecules, such as caged ATP, demonstrated the profound utility of photolabile groups in studying dynamic biological processes with unprecedented temporal and spatial control.[2] This work solidified the importance of the nitrobenzyl scaffold and spurred further research into its derivatives and applications.

The Mechanism of Photodeprotection: A Norrish Type II Rearrangement